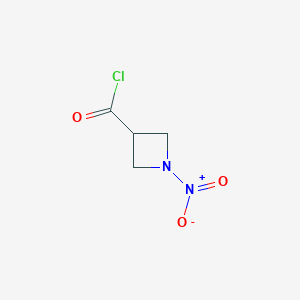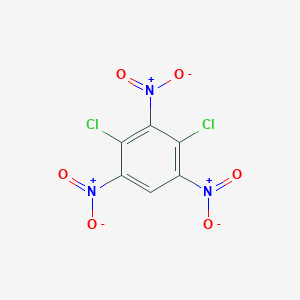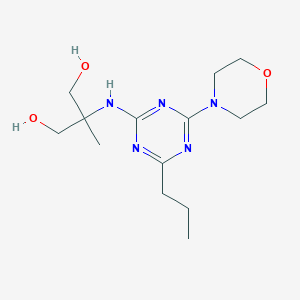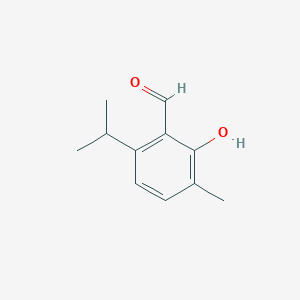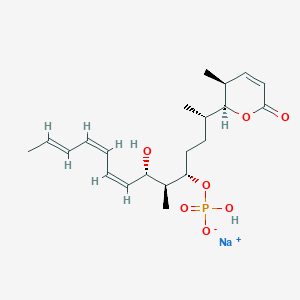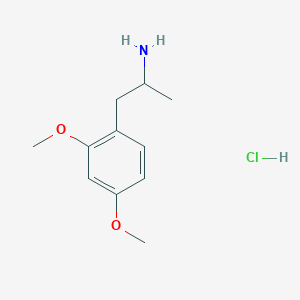
2,4-DMA (hydrochloride)
概要
説明
2,4-ジメトキシアンフェタミン塩酸塩は、アンフェタミン類に属する化学化合物です。これは、ベンゼン環の2位と4位に2つのメトキシ基が結合し、プロパン鎖のアルファ炭素にアミン基が結合していることを特徴としています。 この化合物は、その向精神薬としての性質で知られており、中枢神経系への潜在的な影響について研究されています .
2. 製法
合成経路と反応条件: 2,4-ジメトキシアンフェタミン塩酸塩の合成は、通常、2,4-ジメトキシベンズアルデヒドとニトロエタンを反応させて2,4-ジメトキシフェニル-2-ニトロプロペンを生成することから始まります。次に、この中間体を水素化リチウムアルミニウムなどの適切な還元剤を使用して還元すると、2,4-ジメトキシアンフェタミンが生成されます。 最後の工程では、塩酸で処理して遊離塩基を塩酸塩に変換します .
工業生産方法: 2,4-ジメトキシアンフェタミン塩酸塩の工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、高収率と高純度を確保するために、反応条件を厳密に管理することが含まれます。 連続フローリアクターの使用や再結晶やクロマトグラフィーなどの高度な精製技術は、工業環境で一般的です .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxyamphetamine Hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 2,4-dimethoxyamphetamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of 2,4-Dimethoxyamphetamine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
反応の種類: 2,4-ジメトキシアンフェタミン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: メトキシ基は、対応するキノンを生成するように酸化できます。
還元: 中間体中のニトロ基は、アミン基に還元できます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロム。
還元: 水素化リチウムアルミニウムまたは触媒的ハイドロジェネーション。
主な生成物:
酸化: キノンの生成。
還元: 2,4-ジメトキシアンフェタミン生成。
置換: ハロゲン化誘導体の生成.
4. 科学研究への応用
化学: アンフェタミン類の同定と定量のために、分析化学における基準物質として使用されます。
生物学: セロトニン受容体への影響と、神経薬理学における研究ツールとしての可能性について研究されています。
医学: 向精神薬としての性質と、特定の精神障害の治療における潜在的な治療用途について調査されています。
科学的研究の応用
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of amphetamines.
Biology: Studied for its effects on serotonin receptors and its potential as a research tool in neuropharmacology.
Medicine: Investigated for its psychoactive properties and potential therapeutic applications in treating certain psychiatric disorders.
Industry: Utilized in forensic chemistry and toxicology for the detection of amphetamine derivatives.
作用機序
2,4-ジメトキシアンフェタミン塩酸塩の主要な作用機序は、脳内のセロトニン受容体との相互作用です。これは、セロトニン受容体アゴニストとして作用し、特に5-HT2Aおよび5-HT2C受容体を標的にします。 この相互作用は、神経伝達物質の放出の変化と神経活動の調節につながり、その向精神薬としての効果をもたらします .
類似化合物:
2,5-ジメトキシアンフェタミン: 構造は類似していますが、メトキシ基は2位と5位に結合しています。
3,4-ジメトキシアンフェタミン: メトキシ基は3位と4位に結合しています。
2,6-ジメトキシアンフェタミン: メトキシ基は2位と6位に結合しています.
独自性: 2,4-ジメトキシアンフェタミン塩酸塩は、その特定の置換パターンにより独自です。このパターンは、その薬理学的特性と受容体結合親和性に影響を与えます。 メトキシ基の位置は、その向精神薬としての効果と潜在的な治療用途を決定する上で重要な役割を果たします .
類似化合物との比較
2,5-Dimethoxyamphetamine: Similar structure but with methoxy groups at the 2 and 5 positions.
3,4-Dimethoxyamphetamine: Methoxy groups at the 3 and 4 positions.
2,6-Dimethoxyamphetamine: Methoxy groups at the 2 and 6 positions.
Uniqueness: 2,4-Dimethoxyamphetamine Hydrochloride is unique due to its specific substitution pattern, which influences its pharmacological properties and receptor binding affinity. The position of the methoxy groups plays a crucial role in determining its psychoactive effects and potential therapeutic applications .
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZBOYSFFPFJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33189-36-5 | |
| Record name | 2,4-Dma hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DMA HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2YP85G2U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
![2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid](/img/structure/B162441.png)
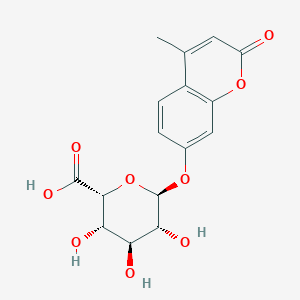
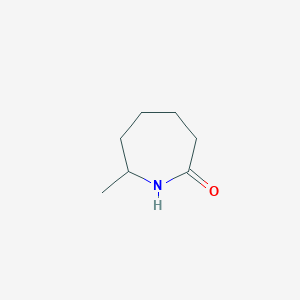

![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
